![molecular formula C18H17N5O5S B2519897 N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448129-75-6](/img/structure/B2519897.png)
N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H17N5O5S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis of Novel Heterocyclic Compounds : Research has demonstrated the synthesis of various novel heterocyclic compounds, including pyrazoles, pyrimidines, and triazolopyrimidines, which have shown potential antitumor, antimicrobial, and anticancer activities. These compounds are synthesized using innovative chemical reactions that offer new pathways for developing therapeutic agents (Riyadh, 2011), (Youssef et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of heterocyclic compounds in therapeutic applications (Rahmouni et al., 2016).
Supramolecular Chemistry : Research into dihydropyrimidine-2,4-(1H,3H)-dione functionality has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies, highlighting the complex interactions and potential applications in materials science (Fonari et al., 2004).
Advanced Material Synthesis
Supramolecular Assemblies : Studies on pyrimidine derivatives have resulted in the creation of 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, which could be utilized in the development of advanced materials and nanotechnology applications (Fonari et al., 2004).
Chemical Structure and Drug Design
Crystallographic and Spectroscopic Studies : Investigations into the complex interactions between novel compounds and DNA have provided insights into the structural origins of enhanced binding affinity, which is crucial for the design of more effective therapeutic agents (Laughton et al., 1995).
properties
IUPAC Name |
N-[5-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c24-14-2-6-22(18(27)20-14)7-3-15(25)23-5-1-12-13(9-23)29-17(19-12)21-16(26)11-4-8-28-10-11/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21,26)(H,20,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQZCNBFVARHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)
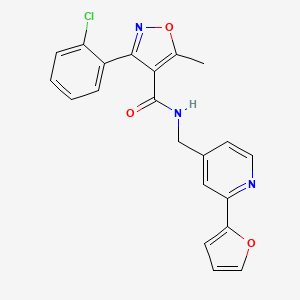
![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)
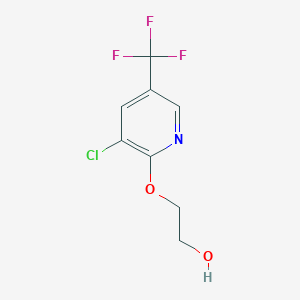
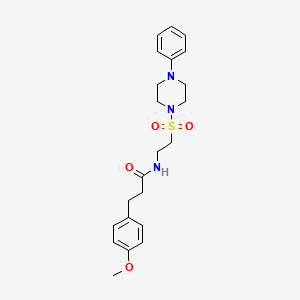
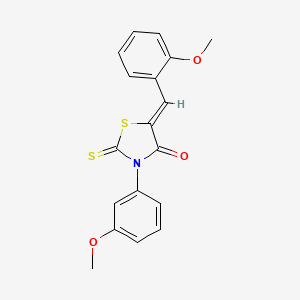
![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)
![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)
![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)

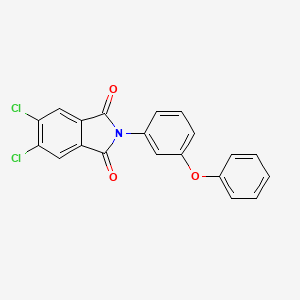
![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)
